molecular formula C13H12N2O B3355374 (1-acetyl-5-methyl-1H-indol-3-yl)acetonitrile CAS No. 62486-00-4

(1-acetyl-5-methyl-1H-indol-3-yl)acetonitrile

Cat. No.: B3355374
CAS No.: 62486-00-4
M. Wt: 212.25 g/mol
InChI Key: KNTSCDCSZYITJB-UHFFFAOYSA-N
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Description

(1-Acetyl-5-methyl-1H-indol-3-yl)acetonitrile: is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant biological and pharmacological activities, making them valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-acetyl-5-methyl-1H-indol-3-yl)acetonitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with 1H-indole-3-carbonitrile and acetyl chloride.

  • Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.

  • Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

(1-Acetyl-5-methyl-1H-indol-3-yl)acetonitrile: undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the nitrile group to an amine.

  • Substitution: Substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Indole-3-carboxylic acid derivatives.

  • Reduction Products: Indole-3-ylmethylamine derivatives.

  • Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

(1-Acetyl-5-methyl-1H-indol-3-yl)acetonitrile: has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (1-acetyl-5-methyl-1H-indol-3-yl)acetonitrile exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

  • Pathways Involved: It may modulate biochemical pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

(1-Acetyl-5-methyl-1H-indol-3-yl)acetonitrile: is compared with other similar indole derivatives, such as:

  • Indole-3-acetic acid: A plant hormone with different biological activities.

  • 1H-Indole-3-carbonitrile: A simpler indole derivative with distinct chemical properties.

  • 1-Methylindole-3-carboxaldehyde: Another indole derivative with different functional groups.

These compounds share the indole core but differ in their substituents and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(1-acetyl-5-methylindol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-9-3-4-13-12(7-9)11(5-6-14)8-15(13)10(2)16/h3-4,7-8H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTSCDCSZYITJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2CC#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90489128
Record name (1-Acetyl-5-methyl-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62486-00-4
Record name (1-Acetyl-5-methyl-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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